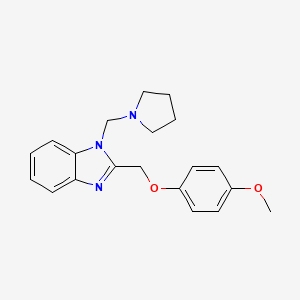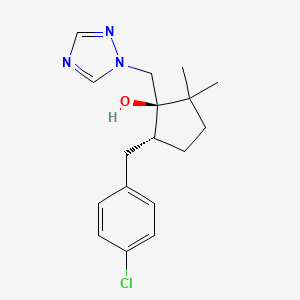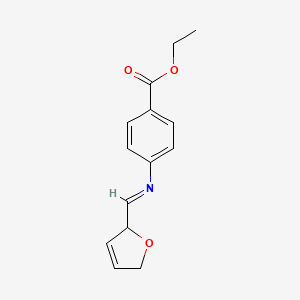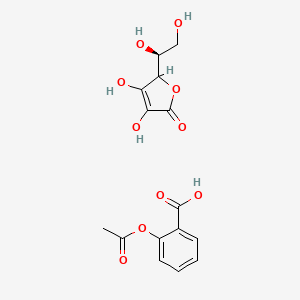
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The specific structure of this compound, with its unique substituents, makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with p-methoxybenzaldehyde to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: Formation of p-methoxybenzaldehyde.
Reduction: Formation of amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-((p-methoxyphenoxy)methyl)benzimidazole: Lacks the pyrrolidinylmethyl group.
1-((pyrrolidinyl)methyl)benzimidazole: Lacks the p-methoxyphenoxy group.
Uniqueness
The unique combination of the p-methoxyphenoxy and pyrrolidinylmethyl groups in benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- provides distinct chemical properties and biological activities
Propiedades
Número CAS |
84138-38-5 |
|---|---|
Fórmula molecular |
C20H23N3O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenoxy)methyl]-1-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C20H23N3O2/c1-24-16-8-10-17(11-9-16)25-14-20-21-18-6-2-3-7-19(18)23(20)15-22-12-4-5-13-22/h2-3,6-11H,4-5,12-15H2,1H3 |
Clave InChI |
IRAMDIDDFYPUNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)



![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)








